molecular formula C17H28ClNO2 B4747333 N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

Cat. No. B4747333
M. Wt: 313.9 g/mol
InChI Key: DFPIVOUTILEVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride, commonly known as 2C-C-NBOMe, is a synthetic hallucinogenic drug that belongs to the 2C family of phenethylamines. This compound has gained popularity in recent years due to its potent psychedelic effects and the ease of its synthesis.

Mechanism of Action

The exact mechanism of action of 2C-C-NBOMe is not fully understood, but it is believed to act primarily as a partial agonist of the serotonin 2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition, and its activation by 2C-C-NBOMe is thought to be responsible for the drug's psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-C-NBOMe include changes in heart rate, blood pressure, and body temperature. This compound has also been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its euphoric effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-C-NBOMe in lab experiments is its potent and reliable psychedelic effects. However, the use of this compound in research is limited by its potential for abuse and the lack of understanding of its long-term effects on the brain and body.

Future Directions

Future research on 2C-C-NBOMe could focus on investigating its potential therapeutic uses in the treatment of mental health disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential risks associated with its use.

Scientific Research Applications

2C-C-NBOMe has been used in scientific research to study its effects on the central nervous system. This compound has been shown to have potent hallucinogenic effects, and research has been conducted to investigate its potential therapeutic uses in the treatment of mental health disorders such as depression and anxiety.

properties

IUPAC Name

N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPIVOUTILEVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2CCCCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.